molecular formula C3H8N2O2 B110714 Formamidine acetate CAS No. 3473-63-0

Formamidine acetate

Cat. No.: B110714
CAS No.: 3473-63-0
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
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Description

Formamidine acetate is a versatile organic compound with the molecular formula C3H8N2O2. It appears as white crystalline powder or crystals and is known for its utility in various chemical reactions and industrial applications. This compound is particularly valued in synthetic organic chemistry as a building block for the synthesis of heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

Formamidine acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a potent cytotoxic effect on malignant brain cells in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to DNA-dependent RNA polymerase, inhibiting transcription and replication . This interaction with biomolecules leads to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors . Specific effects on metabolic flux or metabolite levels have not been reported in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamidine acetate can be synthesized through several methods. One notable method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte. This process is sustainable and cost-efficient, producing high yields without the need for precious transition-metal catalysts or reagent waste . Another method involves the reaction of orthoformic acid triethyl ester with glacial acetic acid and anhydrous ammonia gas under nitrogen stream .

Industrial Production Methods: Industrial production of this compound often employs the reaction of formonitrile with anhydrous fatty alcohol and anhydrous hydrogen chloride, followed by ammonium acetate and ammonia. This method is advantageous due to its simplicity, low cost, and high yield .

Chemical Reactions Analysis

Formamidine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acetic Anhydride: Used in formylation reactions.

    Anhydrous Ammonia Gas: Utilized in the synthesis process.

Major Products:

    Pyrimidines: Formed through condensation reactions.

    Formylated Phenols: Produced in formylation reactions.

Comparison with Similar Compounds

Formamidine acetate is unique due to its versatility and efficiency in various chemical reactions. Similar compounds include:

This compound stands out for its simplicity in synthesis, high yield, and broad applicability in scientific research and industrial processes.

Properties

IUPAC Name

acetic acid;methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOLVIIHTDKJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

463-52-5 (Parent)
Record name Formamidine monoacetate
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3473-63-0
Record name Formamidine acetate
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Record name Formamidine monoacetate
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Record name Formamidine acetate
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Record name Methanimidamide, acetate (1:1)
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Record name Formamidine monoacetate
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Record name Formamidine monoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of formamidine acetate?

A1: The molecular formula of this compound is C3H7N3O2, and its molecular weight is 117.11 g/mol.

Q2: Are there efficient methods for synthesizing this compound on a large scale?

A2: Yes, several methods have been developed for large-scale synthesis. One approach utilizes inexpensive starting materials like ethyl cyanoacetate and this compound in a three-step process to produce high-purity this compound with yields exceeding 30%. []

Q3: Can this compound be synthesized electrochemically?

A3: Yes, a sustainable and cost-efficient electrochemical method for synthesizing this compound from cyanamide in an aqueous acidic electrolyte has been developed. []

Q4: What are some common applications of this compound in organic synthesis?

A4: this compound is a valuable reagent in various organic reactions, including:

  • Synthesis of imidazoles: It reacts with hexoses, hexuloses, or their derivatives under microwave irradiation to produce imidazole C-nucleosides. [, ]
  • Formation of thieno[2,3-d]pyrimidines: It reacts with 2-amino-4-arylthiophene-3-carbonitriles to yield 5-arylthieno[2,3-d]pyrimidin-4-amines. []
  • Formylation of phenols: this compound, along with acetic anhydride, efficiently formylates phenol derivatives without requiring harsh conditions. []
  • Synthesis of pyrimidines: It reacts with various substrates like methyl propionyl acetate or dimethyl chloromalonate under basic conditions to produce substituted pyrimidines. [, ]

Q5: Can this compound be used to synthesize radiolabeled compounds?

A5: Yes, [14C]this compound, synthesized from [14C]barium cyanamide, has been successfully employed in the preparation of radiolabeled compounds for research purposes. []

Q6: How is this compound utilized in perovskite solar cell research?

A6: this compound has shown promise as an additive in perovskite solar cell fabrication:

  • Stabilization of Tin Perovskites: It effectively stabilizes the perovskite lattice and suppresses Sn2+/Sn4+ oxidation in tin halide perovskite solar cells, improving their efficiency and stability. [, , ]
  • Crystallization Control: this compound regulates the crystallization process of perovskite films, leading to larger grain sizes, reduced defects, and improved film quality. [, , , ]
  • Defect Passivation: It passivates defects at the interface between the perovskite layer and the electron transport layer, enhancing charge extraction and device performance. [, ]
  • Open-Circuit Voltage Enhancement: The use of this compound has been linked to increased open-circuit voltage in mixed-cation perovskite solar cells, contributing to higher overall efficiency. []

Q7: How does this compound compare to other additives used in perovskite solar cells?

A7: Compared to acetic acid and methylammonium acetate, this compound demonstrates stronger coordination with Sn2+ in tin halide perovskites, resulting in superior lattice stabilization and oxidation suppression. []

Q8: What is the impact of this compound concentration on perovskite solar cell performance?

A8: Studies have shown that optimizing the concentration of this compound is crucial. For instance, adding 5 mol% this compound to the precursor solution significantly enhances the performance of perovskite solar cells with a PTAA hole extraction layer. []

Q9: Are there any other notable applications of this compound in materials science?

A9: this compound plays a crucial role in synthesizing the cubic perovskite NH2CH=NH2SnI3, a material with interesting electrical properties and potential applications in various fields. []

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